molecular formula C23H21NO2S B2576342 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine CAS No. 1396767-70-6

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine

Cat. No.: B2576342
CAS No.: 1396767-70-6
M. Wt: 375.49
InChI Key: LAFQMBXXPWEPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine is a complex organic compound that features a thiophene ring, a xanthene moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the xanthene derivative, followed by the introduction of the piperidine ring and finally the thiophene group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Alcohols from the xanthene carbonyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)morpholine
  • 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)pyrrolidine
  • 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperazine

Uniqueness

4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine is unique due to the combination of its structural components. The presence of the thiophene ring imparts specific electronic properties, while the xanthene moiety contributes to its fluorescent characteristics. The piperidine ring enhances its potential as a bioactive compound, making it a versatile molecule for various applications.

Properties

IUPAC Name

(4-thiophen-2-ylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2S/c25-23(24-13-11-16(12-14-24)21-10-5-15-27-21)22-17-6-1-3-8-19(17)26-20-9-4-2-7-18(20)22/h1-10,15-16,22H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFQMBXXPWEPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.